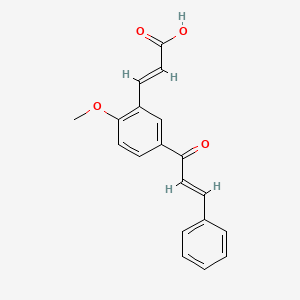
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methylthienyl group, and a phenyl group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and phenylhydrazine in the presence of a catalyst can yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole, 1-phenyl-2-(5-methyl-2-thienyl)-5-(4-chlorophenyl)-: Similar structure with different substitution patterns.
1H-Pyrrole, 1-(4-bromophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-: Bromine substitution instead of chlorine.
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-ethyl-2-thienyl)-5-phenyl-: Ethyl group instead of methyl group on the thiophene ring.
Uniqueness
The unique combination of substituents in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91307-09-4 |
|---|---|
Formule moléculaire |
C21H16ClNS |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-7-14-21(24-15)20-13-12-19(16-5-3-2-4-6-16)23(20)18-10-8-17(22)9-11-18/h2-14H,1H3 |
Clé InChI |
OYXARLJMHGOVAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















